molecular formula C17H17ClN2 B2616393 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215456-47-5

1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2616393
CAS RN: 1215456-47-5
M. Wt: 284.79
InChI Key: XNVGQNJLIDGBMU-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . Due to their unique structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, obtained by the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The functionalization of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .

Scientific Research Applications

Thermal Hazard Evaluation and Risk Assessment

Imidazole ionic liquids (ILs), such as 1-allyl-3-methylimidazole nitrate ionic liquid, have broad application prospects in batteries and other fields . Researching the thermal decomposition features of ILs holds paramount importance for their application in battery electrolyte . The thermal decomposition peculiarities of 1-allyl-3-methylimidazole nitrate IL were systematically analyzed by thermogravimetric analyzer, differential scanning calorimetry, and accelerating rate calorimeter techniques . The results showed that flammable gas, toxic gas, and asphyxiating gas are formed during the pyrolysis of 1-allyl-3-methylimidazole nitrate IL . This study lays a theoretical foundation for the safe application and the formulation of corresponding safety protection measures of 1-allyl-3-methylimidazole nitrate IL .

Pharmaceutical Importance

Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . Many synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives were developed in the past years . They have been well documented by a steadily increasing number of publications and patents . Substituted imidazolidine-2-thiones and imidazole-2-thiones display remarkable biological activities . For instance, imidazole-2-thione has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties .

Mechanism of Action

The potency and receptor affinity of imidazole-based drugs is largely dependent on the type of substituents present on these rings . For AT1 receptor antagonist activity, the 1-, 2-, 4- and 5-positions of the imidazole ring should be substituted, whereas the 3-position should be unsubstituted .

Safety and Hazards

Imidazole may form combustible dust concentrations in air and is harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This field is expected to open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

2-(3-methylphenyl)-1-prop-2-enylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.ClH/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14;/h3-10,12H,1,11H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVGQNJLIDGBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride

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